Cas no 1260658-66-9 (4-Hydroxyquinazoline-5-carbonitrile)

4-Hydroxyquinazoline-5-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 4-Hydroxyquinazoline-5-carbonitrile
- 4-oxo-1H-quinazoline-5-carbonitrile
- DTXSID40697392
- 4-oxo-3H-quinazoline-5-carbonitrile
- EN300-157143
- 4-Oxo-1,4-dihydroquinazoline-5-carbonitrile
- SY039063
- AKOS022174316
- 5-Quinazolinecarbonitrile, 3,4-dihydro-4-oxo-
- AC3448
- 5-Cyano-4-hydroxyquinazoline
- 1260658-66-9
- MFCD15527379
-
- MDL: MFCD15527379
- インチ: InChI=1S/C9H5N3O/c10-4-6-2-1-3-7-8(6)9(13)12-5-11-7/h1-3,5H,(H,11,12,13)
- InChIKey: MPVAOMGGGOLKDL-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C2C(=C1)N=CNC2=O)C#N
計算された属性
- せいみつぶんしりょう: 171.043261791g/mol
- どういたいしつりょう: 171.043261791g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 301
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 65.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
4-Hydroxyquinazoline-5-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM142102-1g |
4-hydroxyquinazoline-5-carbonitrile |
1260658-66-9 | 95% | 1g |
$617 | 2021-08-05 | |
TRC | H954843-5mg |
4-hydroxyquinazoline-5-carbonitrile |
1260658-66-9 | 5mg |
$ 70.00 | 2022-06-04 | ||
Alichem | A189011182-1g |
4-Hydroxyquinazoline-5-carbonitrile |
1260658-66-9 | 95% | 1g |
$660.00 | 2023-09-03 | |
Enamine | EN300-3204637-2500mg |
4-hydroxyquinazoline-5-carbonitrile |
1260658-66-9 | 95.0% | 2500mg |
$2295.0 | 2023-09-24 | |
A2B Chem LLC | AA34791-5g |
4-Hydroxyquinazoline-5-carbonitrile |
1260658-66-9 | 95% | 5g |
$3610.00 | 2024-04-20 | |
Enamine | EN300-3204637-500mg |
4-hydroxyquinazoline-5-carbonitrile |
1260658-66-9 | 95.0% | 500mg |
$914.0 | 2023-09-24 | |
Aaron | AR000ROZ-100mg |
5-Quinazolinecarbonitrile, 3,4-dihydro-4-oxo- |
1260658-66-9 | 95% | 100mg |
$585.00 | 2025-01-20 | |
Enamine | EN300-3204637-10000mg |
4-hydroxyquinazoline-5-carbonitrile |
1260658-66-9 | 95.0% | 10000mg |
$5037.0 | 2023-09-24 | |
1PlusChem | 1P000RGN-5g |
5-Quinazolinecarbonitrile, 3,4-dihydro-4-oxo- |
1260658-66-9 | 95% | 5g |
$4260.00 | 2024-07-09 | |
1PlusChem | 1P000RGN-250mg |
5-Quinazolinecarbonitrile, 3,4-dihydro-4-oxo- |
1260658-66-9 | 95% | 250mg |
$679.00 | 2025-02-18 |
4-Hydroxyquinazoline-5-carbonitrile 関連文献
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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4. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
4-Hydroxyquinazoline-5-carbonitrileに関する追加情報
Research Brief on 4-Hydroxyquinazoline-5-carbonitrile (CAS: 1260658-66-9): Recent Advances and Applications in Chemical Biology and Medicine
4-Hydroxyquinazoline-5-carbonitrile (CAS: 1260658-66-9) is a quinazoline derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and medicinal chemistry. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting protein kinases and other enzymes involved in critical cellular pathways. Recent studies have explored its potential as a scaffold for drug development, with a focus on its role in modulating enzymatic activity and its interactions with biological targets.
One of the most notable advancements in the study of 4-Hydroxyquinazoline-5-carbonitrile is its application in the design of kinase inhibitors. Kinases play a pivotal role in signal transduction and are often implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. Researchers have synthesized and evaluated a series of derivatives based on this scaffold, demonstrating promising inhibitory activity against specific kinases, including EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor). These findings highlight the potential of 4-Hydroxyquinazoline-5-carbonitrile as a lead compound for the development of targeted therapies.
In addition to its role in kinase inhibition, recent studies have investigated the compound's utility in other therapeutic areas. For instance, its structural features make it a suitable candidate for the development of antimicrobial agents. Preliminary in vitro studies have shown that certain derivatives exhibit potent activity against bacterial and fungal pathogens, suggesting a potential avenue for addressing antibiotic resistance. Furthermore, the compound's ability to chelate metal ions has been explored in the context of metalloenzyme inhibition, opening new possibilities for treating diseases associated with metal dysregulation.
The synthesis and optimization of 4-Hydroxyquinazoline-5-carbonitrile derivatives have also been a focus of recent research. Advances in synthetic methodologies, such as microwave-assisted reactions and green chemistry approaches, have improved the efficiency and yield of these compounds. Computational modeling and structure-activity relationship (SAR) studies have further aided in the rational design of derivatives with enhanced potency and selectivity. These efforts underscore the importance of interdisciplinary approaches in maximizing the therapeutic potential of this scaffold.
Despite these promising developments, challenges remain in the clinical translation of 4-Hydroxyquinazoline-5-carbonitrile-based compounds. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further preclinical studies. However, the growing body of research supports the continued exploration of this compound as a valuable tool in drug discovery and chemical biology. Future directions may include the development of hybrid molecules combining this scaffold with other pharmacophores to achieve synergistic effects.
In conclusion, 4-Hydroxyquinazoline-5-carbonitrile (CAS: 1260658-66-9) represents a promising scaffold with diverse applications in medicinal chemistry and chemical biology. Recent studies have elucidated its potential in kinase inhibition, antimicrobial therapy, and metalloenzyme modulation, among other areas. Ongoing research efforts are expected to further refine its properties and expand its therapeutic utility, making it a compound of significant interest for the scientific community.
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